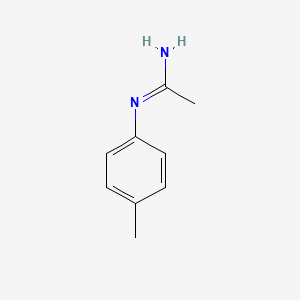
N'-(4-methylphenyl)ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-methylphenyl)ethanimidamide is an organic compound with the molecular formula C9H12N2 It is a derivative of ethanimidamide, where the hydrogen atoms on the nitrogen are replaced by a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-methylbenzonitrile with ethanimidamide under specific conditions. One common method is the catalytic hydrogenation of 4-methylbenzonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C) to yield N’-(4-methylphenyl)ethanimidamide .
Industrial Production Methods
Industrial production of N’-(4-methylphenyl)ethanimidamide may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanimidamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzonitrile.
Reduction: Formation of 4-methylphenylamine.
Substitution: Formation of various substituted ethanimidamides depending on the nucleophile used.
科学的研究の応用
N’-(4-methylphenyl)ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- N-(4-methylphenyl)ethanimidamide
- N-(4-methylphenyl)acetamide
- N-(4-methylphenyl)benzamide
Uniqueness
N’-(4-methylphenyl)ethanimidamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its 4-methylphenyl group provides steric and electronic effects that influence its reactivity and interactions with other molecules.
特性
CAS番号 |
14277-01-1 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.20 g/mol |
IUPAC名 |
N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2/c1-7-3-5-9(6-4-7)11-8(2)10/h3-6H,1-2H3,(H2,10,11) |
InChIキー |
KOAHIMXJRBTBEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


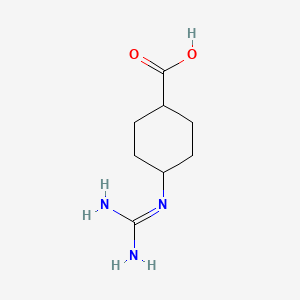

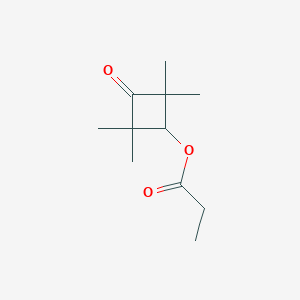
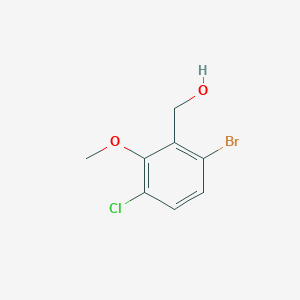
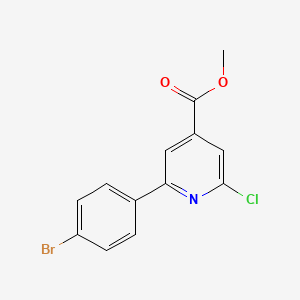
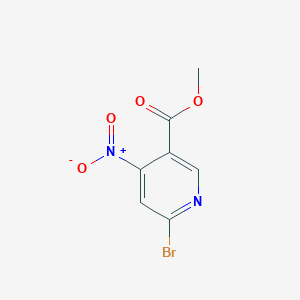
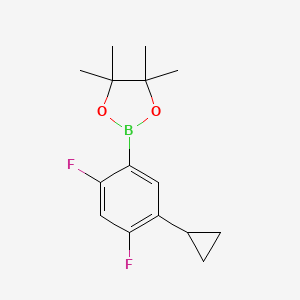
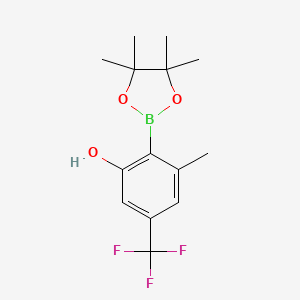
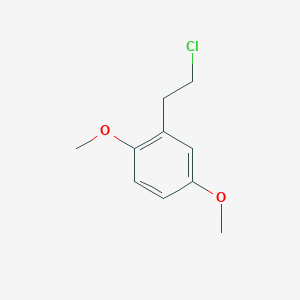
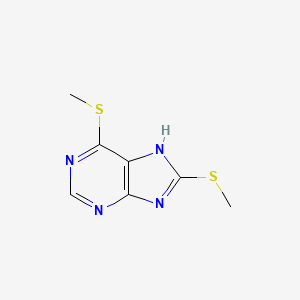
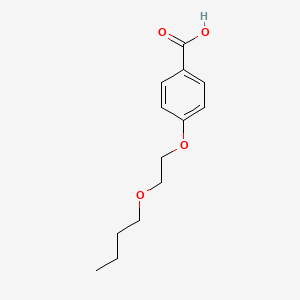
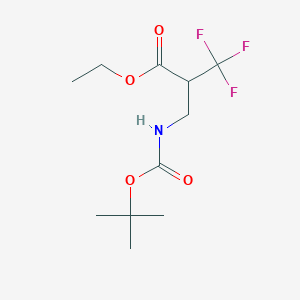
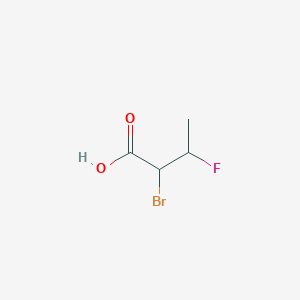
![2-((Tert-butoxycarbonyl(ethyl)amino)methyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-C]quinoline 5-oxide](/img/structure/B14018270.png)
